Cas no 1804574-64-8 (4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine)
4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H3F3IN3O/c8-7(9,10)15-5-1-4(13)3(2-12)6(11)14-5/h1H,(H2,13,14)
- InChI Key: XQQQHLHTLMTQQQ-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)C(=CC(=N1)OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 276
- XLogP3: 2.6
- Topological Polar Surface Area: 71.9
4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003522-500mg |
4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine |
1804574-64-8 | 97% | 500mg |
$989.80 | 2022-04-02 | |
| Alichem | A026003522-1g |
4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine |
1804574-64-8 | 97% | 1g |
$1,814.40 | 2022-04-02 |
4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine
4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine
The compound 4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine, with CAS No. 1804574-64-8, is a highly functionalized aromatic heterocyclic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This molecule is characterized by its pyridine ring, which is substituted with an amino group at position 4, a cyano group at position 3, an iodo group at position 2, and a trifluoromethoxy group at position 6. These substituents confer the molecule with unique electronic properties, making it a valuable building block for various applications.
The pyridine ring serves as the core structure of this compound, providing a rigid and planar framework that facilitates various chemical reactions. The amino group at position 4 introduces nucleophilic character to the molecule, while the cyano group at position 3 adds electron-withdrawing properties, enhancing the molecule's reactivity in certain synthetic transformations. The iodo group at position 2 is particularly valuable due to its ability to undergo nucleophilic substitution reactions, making it a versatile site for further functionalization. Lastly, the trifluoromethoxy group at position 6 contributes strong electron-withdrawing effects and enhances the molecule's stability and solubility in polar solvents.
Recent studies have highlighted the potential of this compound in drug discovery efforts. For instance, researchers have explored its role as a precursor for constructing bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. The combination of electron-donating and electron-withdrawing groups on the pyridine ring allows for fine-tuning of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Moreover, the presence of the iodo group enables site-specific modifications through Suzuki-Miyaura coupling reactions or other cross-coupling methodologies, facilitating the construction of complex molecular architectures.
In addition to its applications in medicinal chemistry, this compound has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as in light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic devices. The trifluoromethoxy group contributes to enhanced charge transport properties by modulating the energy levels of the pyridine ring system. Recent advancements in this area have demonstrated improved device performance when this compound is incorporated into conjugated polymers or small molecule frameworks.
The synthesis of 4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine typically involves multi-step synthetic strategies that leverage modern organic chemistry techniques. A common approach begins with the preparation of a suitably substituted pyridine derivative through methods such as cyclization or substitution reactions. Subsequent steps involve introducing each functional group strategically to achieve the desired substitution pattern on the ring system. The use of protecting groups and orthogonal reaction conditions ensures high yields and selectivity during these transformations.
From an environmental perspective, this compound has been studied for its potential role in green chemistry applications. Its high reactivity and functional versatility allow for efficient utilization of resources during synthesis processes while minimizing waste generation. Researchers have also explored its degradation pathways under various environmental conditions to assess its ecological impact and ensure sustainable practices.
In conclusion, 4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique combination of functional groups provides researchers with ample opportunities to explore innovative applications while addressing contemporary challenges in drug discovery and materials development.
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